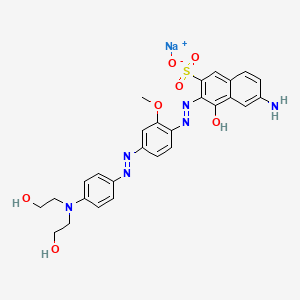![molecular formula C12H24N2O B14294107 2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol CAS No. 113794-03-9](/img/structure/B14294107.png)
2-([4,4'-Bipiperidin]-1-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4,4’-Bipiperidine]-1-ethanol: is a chemical compound that consists of two piperidine rings connected by a single bond and an ethanol group attached to one of the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipiperidine]-1-ethanol typically involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ethanol group. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of [4,4’-Bipiperidine]-1-ethanol may involve large-scale reactors and continuous flow processes to optimize efficiency and output. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: [4,4’-Bipiperidine]-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the piperidine rings can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: [4,4’-Bipiperidine]-1-ethanol is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, [4,4’-Bipiperidine]-1-ethanol is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in understanding cellular processes and developing new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, [4,4’-Bipiperidine]-1-ethanol is used in the production of specialty chemicals and as an intermediate in the synthesis of various commercial products.
Mécanisme D'action
The mechanism of action of [4,4’-Bipiperidine]-1-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The ethanol group allows for hydrogen bonding and other interactions that can modulate the activity of these targets. The piperidine rings provide structural stability and facilitate binding to the target sites, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Piperidine: A simpler structure with a single piperidine ring.
4,4’-Bipiperidine: Lacks the ethanol group but has two connected piperidine rings.
N-Ethylpiperidine: Contains an ethyl group instead of an ethanol group.
Uniqueness: [4,4’-Bipiperidine]-1-ethanol is unique due to the presence of both the ethanol group and the two piperidine rings. This combination provides distinct chemical and biological properties that are not observed in the similar compounds listed above. The ethanol group enhances its solubility and reactivity, while the bipiperidine structure offers stability and versatility in various applications.
Propriétés
Numéro CAS |
113794-03-9 |
|---|---|
Formule moléculaire |
C12H24N2O |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-(4-piperidin-4-ylpiperidin-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O/c15-10-9-14-7-3-12(4-8-14)11-1-5-13-6-2-11/h11-13,15H,1-10H2 |
Clé InChI |
SJSVSVPITUKJIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)
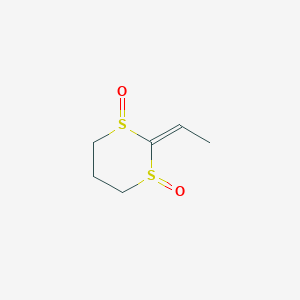
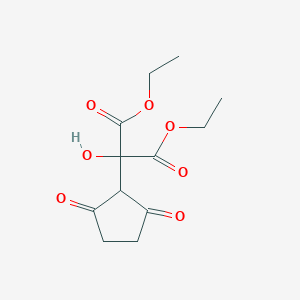
![2-[(14-Bromotetradecyl)oxy]oxane](/img/structure/B14294040.png)
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
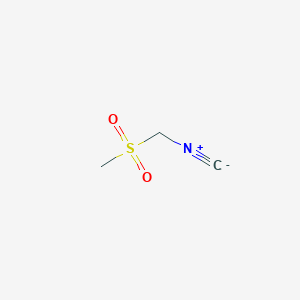


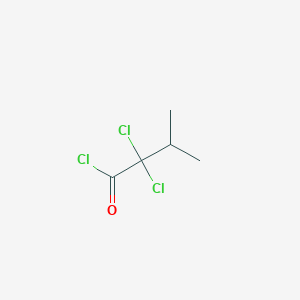

![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
